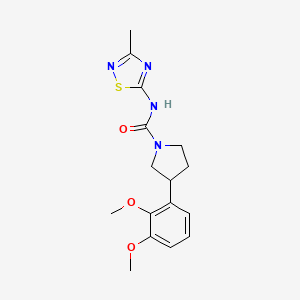![molecular formula C21H19N5O2S2 B5997989 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5997989.png)
2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a 4-methylphenyl group and a sulfanyl group, along with an acetamide moiety linked to a 3-(methylsulfanyl)phenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various aldehydes.
Introduction of the 4-Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation to introduce the 4-methylphenyl group onto the purine core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate with acetic anhydride.
Final Coupling: The final step involves coupling the acetamide intermediate with 3-(methylsulfanyl)phenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the purine core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials and catalysts.
作用機序
The mechanism of action of this compound is likely related to its ability to interact with biological targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. The sulfanyl and acetamide groups may enhance binding affinity and specificity to these targets.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
6-Mercaptopurine: An antimetabolite used in cancer therapy.
Uniqueness
2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the combination of its purine core with the 4-methylphenyl and sulfanyl groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
特性
IUPAC Name |
2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-6-8-15(9-7-13)26-19-18(20(28)23-12-22-19)25-21(26)30-11-17(27)24-14-4-3-5-16(10-14)29-2/h3-10,12H,11H2,1-2H3,(H,24,27)(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSINGWJWQVCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B5997912.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-fluoro-3-biphenylyl)prolinamide](/img/structure/B5997918.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5997922.png)
![7-(3,4-difluorophenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5997927.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B5997933.png)
![N-(2,4-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5997941.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5997948.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5997960.png)
![Biphenyl-4-yl[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B5997976.png)
![N-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B5997979.png)
![1-(Azepan-1-yl)-3-[3-[[ethyl(2-pyrazol-1-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B5997983.png)
![N~5~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B5997988.png)

![2-[(1-Phenylpropyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B5998009.png)
